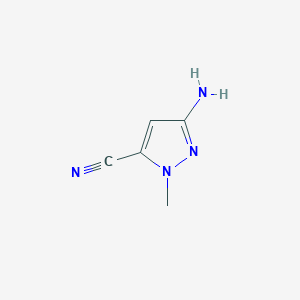
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (DCBP) is a small molecule that has been studied extensively in recent years due to its potential applications in medicine and science. DCBP is a synthetic compound with a unique structure, consisting of two benzene rings, two chlorine atoms, and a nitrogen-containing group. It is an important intermediate in the synthesis of many compounds, and its properties make it a useful tool in the laboratory.
Applications De Recherche Scientifique
Structural and Optical Properties
- Structural Characterization: Pyridine derivatives exhibit significant interest due to their structural and optical properties. For example, studies on pyrazolo[4,3-b]pyridine derivatives have revealed their monoclinic polycrystalline nature through X-ray diffraction (XRD) patterns. These compounds also show potential in thin-film applications due to their calculated optical functions, which are derived from transmittance and reflectance spectra. Such characteristics make them suitable for heterojunction fabrication in electronic devices, indicating their utility in semiconductors and sensor technologies (Zedan, El-Taweel, & El-Menyawy, 2020).
Electronic Applications
- Semiconductor and Sensor Applications: The optical and electronic properties of certain pyridine derivatives have been exploited to fabricate heterojunctions with p-Si substrates, demonstrating their application in electronic devices. These heterojunctions have shown behaviors characteristic of diodes, including ideality factors and barrier heights, which are essential parameters for electronic device performance. Additionally, some derivatives respond to light, indicating their potential use as photosensors, which are crucial for developing light-sensitive devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Pharmaceutical Research
- Drug Development: While the specific compound "1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile" may not have direct references in the literature, related pyridinecarbonitriles are studied for their pharmaceutical applications. Compounds with similar structures have been synthesized and evaluated for their potential as antimicrobial and antifibrotic agents. This research direction underscores the importance of pyridine derivatives in developing new therapeutic agents, highlighting their versatile applications in medicinal chemistry (Ismail & Noaman, 2005).
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-17-7-4-8-18(21)16(17)12-23-11-15(9-14(10-22)19(23)24)13-5-2-1-3-6-13/h1-9,11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWTVDCLIHVMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)
![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
methanone](/img/structure/B2890696.png)





![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)
